2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (FMCAA) is an organic compound with a unique structure that has recently been studied for its potential applications in scientific research. FMCAA is a member of the fluorene family, which is a group of compounds that are known for their high solubility in water and their ability to form hydrogen bonds. FMCAA has been studied for its potential applications in medicinal chemistry, synthetic chemistry, and biochemistry.
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
Fmoc-Gly-OH-2-13C serves as a versatile linker in the construction of antibody-drug conjugates (ADCs). These ADCs combine monoclonal antibodies with cytotoxic drugs, allowing targeted delivery of anticancer agents to tumor cells. The lysosomally cleavable Fmoc-Gly-Gly-OH linker ensures efficient drug release within cancer cells, enhancing therapeutic efficacy .
Glycosylation Studies and Neoglycoconjugates
Fmoc-Gly-OH-2-13C has been employed in glycosylation reactions, particularly for the coupling of saccharide β-glycosylamines. It allows researchers to study glycan structures and interactions. Additionally, neoglycoconjugates—formed by linking glycans to proteins—can be labeled with Fmoc-Gly-OH-2-13C for detailed investigations .
Chemical Reference and Reaction Mechanism Studies
Small molecules labeled with stable isotopes serve as chemical references for identification, qualitative analysis, and reaction kinetics studies. Fmoc-Gly-OH-2-13C, when used in various NMR solvents, aids in understanding reaction mechanisms and kinetics .
Mechanism of Action
Target of Action
Fmoc-Gly-OH-2-13C, also known as 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid or Fmoc-Gly-OH-13C, is primarily used in peptide synthesis . The compound’s primary targets are the amino acids that make up peptides. The Fmoc group acts as a protective group for the amino acid glycine during peptide synthesis .
Mode of Action
The Fmoc group in Fmoc-Gly-OH-2-13C protects the amino group of glycine, preventing it from reacting prematurely during peptide synthesis . The Fmoc group is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Gly-OH-2-13C plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Result of Action
The result of Fmoc-Gly-OH-2-13C’s action is the successful synthesis of peptides with the correct sequence of amino acids. The Fmoc group ensures that the amino acids are added in the correct order and that unwanted side reactions are minimized .
Action Environment
The action of Fmoc-Gly-OH-2-13C is influenced by the conditions of the peptide synthesis. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc protection and deprotection processes . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-QBZHADDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13CH2]C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583954 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2-~13~C)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-OH-2-13C | |
CAS RN |
175453-19-7 | |
Record name | Glycine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175453-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2-~13~C)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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